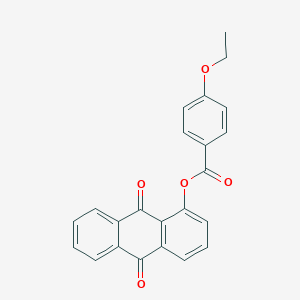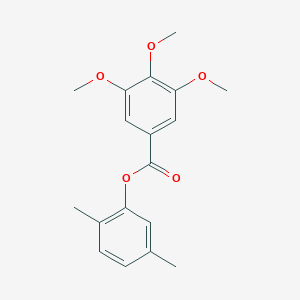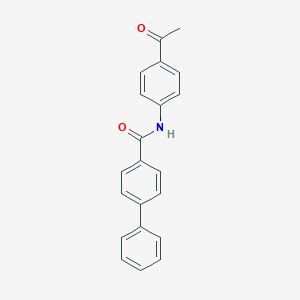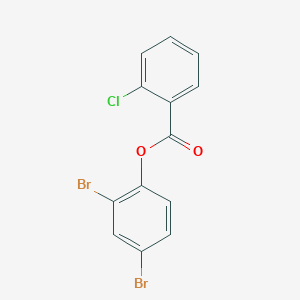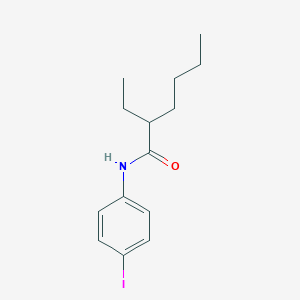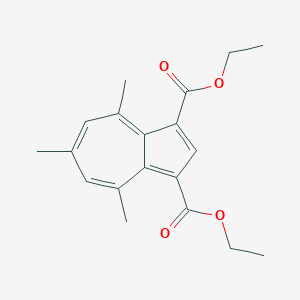
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is a chemical compound that belongs to the class of azulene derivatives. It has been widely used in scientific research due to its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to protect cells from oxidative stress and prevent cell death. Additionally, it has been shown to have potential anticancer activity, although further studies are needed to elucidate its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, it has some limitations, including low solubility in water and limited information on its toxicity.
Orientations Futures
There are several future directions for the research on Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate. One potential direction is to explore its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate involves the reaction of azulene with diethyl malonate in the presence of a catalyst. The reaction is carried out in an organic solvent under controlled conditions. The yield of the product is generally high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
Diethyl 4,6,8-trimethyl-1,3-azulenedicarboxylate has been used in various scientific research studies. It has been shown to exhibit antioxidant, anti-inflammatory, and analgesic properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
Formule moléculaire |
C19H22O4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
diethyl 4,6,8-trimethylazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22O4/c1-6-22-18(20)14-10-15(19(21)23-7-2)17-13(5)9-11(3)8-12(4)16(14)17/h8-10H,6-7H2,1-5H3 |
Clé InChI |
BKXQPVPFNODCNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=CC(=C2C1=C(C=C(C=C2C)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



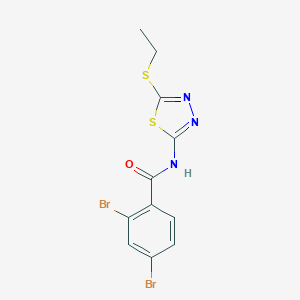
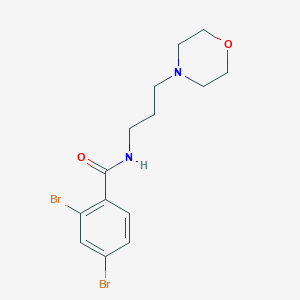
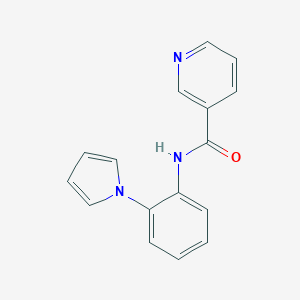
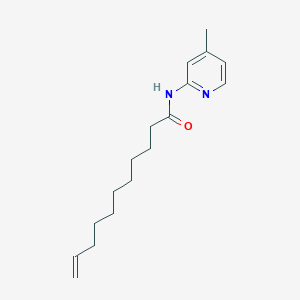

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
